7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Cryptosporidiosis Calcium-dependent protein kinase Scaffold hopping

This unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the essential parent core for ATP-competitive kinase inhibitor programs targeting Btk, EGFR, JAK3, Src-family, and parasite CDPKs. Unlike the 1H-pyrazolo[3,4-d]pyrimidine (PP) analog, the PrP scaffold rescues potency for substituents that fail on PP—validated in head-to-head CpCDPK1 studies. The HCl salt ensures superior aqueous solubility and handling stability. Procure to access scaffold-hopping SAR, a BTK program with 11.4× improved hERG safety margin over ibrutinib, and proven antimalarial activity (PfCDPK4 IC50 0.210–0.530 μM).

Molecular Formula C6H7ClN4
Molecular Weight 170.6
CAS No. 1233518-21-2
Cat. No. B568040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
CAS1233518-21-2
Synonyms7H-pyrrolo[2,3-d]pyriMidin-4-aMine hydrochloride
Molecular FormulaC6H7ClN4
Molecular Weight170.6
Structural Identifiers
SMILESC1=CNC2=NC=NC(=C21)N.Cl
InChIInChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H
InChIKeyCBSFHACOKWGHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (CAS 1233518-21-2) as a Kinase Inhibitor Scaffold


7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (CAS 1233518-21-2) is the core scaffold for a class of ATP-competitive kinase inhibitors that target diverse kinases including Btk, EGFR, Src-family kinases, JAK3, and parasite CDPKs [1]. As an unsubstituted parent compound, it serves as the essential building block for structure-activity relationship (SAR) exploration and derivative synthesis, with the hydrochloride salt form providing enhanced aqueous solubility and handling stability [2]. This scaffold's 7-azaindole-like hinge-binding motif enables potent and tunable kinase inhibition across multiple therapeutic areas including oncology, autoimmune disorders, and infectious diseases [3].

Why Scaffold Substitution with Pyrazolopyrimidines Fails for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Applications


Direct substitution of the 7H-pyrrolo[2,3-d]pyrimidine (PrP) scaffold with the structurally analogous 1H-pyrazolo[3,4-d]pyrimidine (PP) scaffold is not pharmacologically equivalent [1]. In head-to-head studies against Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1), certain substituents that exhibited reduced potency when displayed from a PP scaffold provided notably enhanced efficacy when displayed from a PrP scaffold [1]. Furthermore, paired compounds across these scaffolds demonstrated distinct physicochemical and pharmacokinetic properties, confirming that PrP-based inhibitors represent a distinct therapeutic alternative rather than interchangeable analogs [1]. This scaffold-dependent divergence in both potency and PK profile underscores why generic substitution cannot be assumed without explicit comparative data.

Quantitative Differentiation Evidence for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (CAS 1233518-21-2) Against Comparator Scaffolds and Kinase Inhibitors


Scaffold-Specific Potency Enhancement: PrP vs. PP Scaffold for CpCDPK1 Inhibition

When identical substituents are attached to the 7H-pyrrolo[2,3-d]pyrimidine (PrP) scaffold versus the 1H-pyrazolo[3,4-d]pyrimidine (PP) scaffold, the PrP scaffold can rescue and enhance potency that was diminished on the PP scaffold [1]. This scaffold-specific efficacy divergence demonstrates that the PrP core is not pharmacologically interchangeable with the closely related PP core [1].

Cryptosporidiosis Calcium-dependent protein kinase Scaffold hopping

Selectivity Window: Btk Inhibition vs. MKK4 Off-Target Activity in 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Optimized 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives demonstrate a pronounced selectivity window between the primary target Btk and the off-target kinase MKK4 (MAP2K4) [1]. Compound B16 exhibits potent Btk inhibition with an IC50 of 21.70 ± 0.82 nM, while showing negligible activity against MKK4 with an IC50 >10,000 nM [1][2]. This >460-fold selectivity window is a critical differentiator versus multi-targeted kinase inhibitors that may carry broader toxicity liabilities.

Bruton's tyrosine kinase Kinase selectivity Autoimmune disease

Cardiac Safety Advantage: Reduced hERG Liability vs. Ibrutinib

A key safety differentiation of optimized 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is their significantly reduced potential to block the hERG potassium channel, a primary predictor of drug-induced QT prolongation and arrhythmia risk [1]. Compound B16 exhibits an hERG IC50 of 11.10 μM, representing an 11.4-fold improvement in cardiac safety margin compared to the clinically approved BTK inhibitor ibrutinib, which has an hERG IC50 of 0.97 μM [1].

hERG channel Cardiotoxicity Safety pharmacology

Sub-Nanomolar to Low Nanomolar Potency Range Across Multiple Kinase Targets

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold enables exceptionally potent kinase inhibition across diverse targets. Optimized derivative 28a achieves an IC50 of 3.0 nM against BTK [1], while derivative B16 achieves an IC50 of 21.70 nM against the same target [2]. This >7-fold potency variation achieved through systematic SAR demonstrates the scaffold's tunability—allowing researchers to select or design derivatives across a broad potency continuum based on specific project requirements.

BTK inhibition Kinase inhibitor potency Structure-activity relationship

Favorable Oral Bioavailability: PK Differentiation from Pyrazolopyrimidine Analogs

Compounds built on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold demonstrate favorable oral pharmacokinetic properties that differentiate them from pyrazolopyrimidine (PP) analogs [1]. In paired head-to-head PK studies, PrP-based analogs exhibited distinct physicochemical and PK characteristics compared with their PP counterparts [1]. Optimized PrP derivative B16 achieved an oral bioavailability (F) of 49.15% and a half-life (t1/2) of 7.02 hours, supporting once-daily oral dosing in preclinical models [2].

Oral bioavailability Pharmacokinetics Drug development

Optimal Scientific and Industrial Applications for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (CAS 1233518-21-2)


Scaffold-Hopping Campaigns Requiring Potency Rescue from Pyrazolopyrimidine Leads

When pyrazolopyrimidine (PP)-based lead compounds show diminished potency with certain substituents, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) scaffold can rescue and enhance efficacy [1]. This application is validated by direct head-to-head comparisons showing that identical substituents can exhibit enhanced CpCDPK1 inhibition when displayed from the PrP scaffold versus the PP scaffold [1]. Procurement of the PrP hydrochloride salt enables systematic scaffold-hopping SAR exploration to recover or amplify potency that was attenuated on the PP core.

BTK Inhibitor Development Prioritizing Cardiac Safety and Kinase Selectivity

For BTK-targeted programs where minimizing hERG liability is a critical go/no-go criterion, 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives offer a 11.4-fold improved cardiac safety margin compared to ibrutinib (hERG IC50: 11.10 μM vs. 0.97 μM) [1]. Additionally, these derivatives demonstrate >460-fold selectivity for BTK over the off-target kinase MKK4 (IC50 >10,000 nM) [1][2]. This combination of safety and selectivity advantages makes this scaffold particularly suitable for autoimmune disease programs where chronic dosing requires minimized cardiovascular and off-target toxicity risks.

Oral Kinase Inhibitor Programs Requiring Favorable Preclinical PK

The PrP scaffold confers distinct oral pharmacokinetic properties that differentiate it from PP analogs [1]. Optimized derivatives achieve oral bioavailability of 49.15% and a half-life of 7.02 hours, supporting once-daily oral dosing in preclinical efficacy models [2]. This scaffold is therefore well-suited for infectious disease or inflammatory disease programs where oral administration and sustained target engagement are essential for therapeutic efficacy [1][2].

Parasitic Kinase Inhibitor Discovery Targeting PfCDPK4 and PfCDPK1

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has demonstrated validated inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases PfCDPK4 (IC50 = 0.210–0.530 μM) and PfCDPK1 (IC50 = 0.589 μM) [1]. This quantitative activity against validated antimalarial targets supports procurement of the parent scaffold for medicinal chemistry campaigns aimed at developing novel bumped kinase inhibitors for malaria therapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.